(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol
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Overview
Description
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol is a chemical compound that belongs to the class of organic compounds known as hexoses. Hexoses are simple sugars with six carbon atoms, and this particular compound is a derivative of glucose. It is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol can be achieved through various synthetic routes. One common method involves the selective protection and deprotection of hydroxyl groups in glucose. The reaction conditions typically involve the use of protecting groups such as acetals or silyl ethers, followed by selective deprotection to yield the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound often involves enzymatic processes. Enzymes such as glucose isomerase can be used to convert glucose into its isomeric forms, followed by purification steps to isolate the desired compound. This method is preferred for its efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, amines.
Scientific Research Applications
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in glycolysis and other metabolic pathways. Its stereochemistry is crucial for its binding affinity and specificity to these enzymes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol .
- (2R,3R,4S,5S,6R)-2-[(4E,6S,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol .
Uniqueness
(3R,4S,6S)-6-(hydroxymethyl)oxane-2,3,4-triol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Unlike its similar compounds, it has a particular arrangement of hydroxyl groups that make it suitable for specific enzymatic reactions and industrial applications.
Properties
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-3-1-4(8)5(9)6(10)11-3/h3-10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEMQQHXNOJATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C(C1O)O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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